5-chloro-1-(2,4-dichlorobenzyl)-N-(3,5-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
Description
This compound is a pyridinecarboxamide derivative featuring multiple chloro substituents: a 2,4-dichlorobenzyl group at position 1 of the pyridine ring and a 3,5-dichlorophenyl moiety attached via the carboxamide nitrogen. The pyridine core is substituted with a chlorine atom at position 5 and a ketone oxygen at position 2, forming a dihydro-pyridinone scaffold. Notably, its design diverges from urea-based herbicides (e.g., diuron, linuron) by replacing the urea pharmacophore with a pyridinecarboxamide system, which may alter solubility, stability, and target interactions .
Properties
IUPAC Name |
5-chloro-N-(3,5-dichlorophenyl)-1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl5N2O2/c20-11-2-1-10(17(24)7-11)8-26-9-14(23)6-16(19(26)28)18(27)25-15-4-12(21)3-13(22)5-15/h1-7,9H,8H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMWQNBQORLPCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(C=C(C2=O)C(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl5N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(2,4-dichlorobenzyl)-N-(3,5-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 3,5-dichlorobenzaldehyde and an amine derivative.
Amide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the pyridine derivative with an appropriate amine under dehydrating conditions using reagents like thionyl chloride or carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring or the benzyl position, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the aromatic rings can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to their structural similarity to biologically active molecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its structural features suggest it could interact with various biological targets.
Industry
In industrial applications, this compound might be used in the development of new materials or as a precursor in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chloro-1-(2,4-dichlorobenzyl)-N-(3,5-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The multiple chlorine atoms and the pyridine ring could facilitate binding to hydrophobic pockets or active sites in proteins.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The compound is compared below with urea-based herbicides listed in the evidence (Table 1), emphasizing structural and functional distinctions.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Patterns : The dichlorophenyl groups in the target compound are positioned at 3,5- and 2,4- sites, contrasting with the 3,4-dichloro or chloro-methyl patterns in urea herbicides. This may increase steric hindrance or alter electron-withdrawing effects.
Mode of Action : Urea herbicides (e.g., diuron) inhibit photosynthesis by blocking photosystem II . The pyridinecarboxamide’s mode of action remains unconfirmed but could involve divergent targets due to its distinct scaffold.
Physicochemical Properties : The pyridinecarboxamide’s higher halogen content (four chlorine atoms vs. two in diuron) likely increases lipophilicity, affecting bioavailability and environmental persistence.
Research Findings and Implications
Efficacy of Urea Derivatives : Diuron and linuron exhibit broad-spectrum herbicidal activity due to their photosystem II inhibition, with log P values (~3.0) favoring membrane permeability . The target compound’s log P is predicted to be higher (~4.5), which may limit solubility but enhance soil adsorption.
Synthetic Complexity : The pyridinecarboxamide’s synthesis involves multi-step halogenation and coupling reactions, unlike the simpler urea-forming pathways of diuron analogs. This may impact production costs.
Environmental Impact: Chlorinated urea herbicides are known for moderate biodegradability.
Biological Activity
5-Chloro-1-(2,4-dichlorobenzyl)-N-(3,5-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 5-Chloro-1-(2,4-dichlorobenzyl)-N-(3,5-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
- Molecular Formula : C18H14Cl4N2O
- Molecular Weight : 406.13 g/mol
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have indicated that it may inhibit protein tyrosine phosphatases (PTP1B), which play a critical role in cell signaling pathways associated with cancer progression .
- Apoptosis Induction : In vitro studies suggest that the compound can induce apoptosis in various cancer cell lines, including HeLa cells. This effect is likely mediated through both extrinsic and intrinsic apoptotic pathways .
- Antioxidant Activity : Preliminary assessments indicate some degree of antioxidant activity, which may contribute to its protective effects against oxidative stress-related cellular damage .
Biological Activity and Efficacy
The biological activity of 5-chloro-1-(2,4-dichlorobenzyl)-N-(3,5-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has been evaluated in various studies:
Table 1: Summary of Biological Activities
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Cancer Treatment : A study evaluated the efficacy of the compound in a mouse model of breast cancer. Results showed a significant reduction in tumor size compared to controls, suggesting its potential as a chemotherapeutic agent .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. The findings indicated that treatment with the compound significantly improved cell viability and reduced markers of oxidative stress in neuronal cell cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
